Cerberin

Übersicht

Beschreibung

Cerberin is a type of cardiac glycoside found in the seeds of the dicotyledonous angiosperm genus Cerbera, including the suicide tree (Cerbera odollam) and the sea mango (Cerbera manghas) . As a cardiac glycoside, this compound disrupts the function of the heart by blocking its sodium and potassium ATPase . This compound has been historically used for both medicinal and toxic purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cerberin can be extracted from the seeds of Cerbera odollam using a combination of chloroform and methanol in a ratio of 9.6:0.4 v/v . The extraction process involves linear ascending development in a twin trough glass chamber saturated with the mobile phase . Detection and quantitation are performed by densitometric scanning at 254 nm using a deuterium lamp .

Industrial Production Methods: Industrial production of this compound involves the extraction of seeds from Cerbera odollam and Cerbera manghas. The seeds are processed using high-performance thin-layer chromatography (HPTLC) to identify and quantify this compound . This method is rapid, simple, and precise, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cerberin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

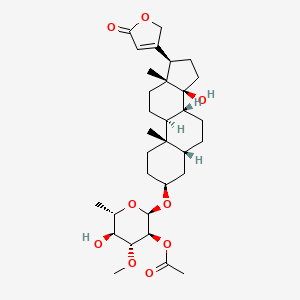

Chemical Properties of Cerberin

This compound is classified as a cardenolide, which is a type of cardiac glycoside. Its chemical structure allows it to interact with sodium and potassium ATPase enzymes in cardiac tissues, leading to altered cardiac function. The compound's structure has been characterized through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Cardiac Applications

This compound's primary pharmacological application lies in its potential use for treating heart conditions such as heart failure and arrhythmias. Similar to other cardiac glycosides like digoxin, this compound can increase myocardial contractility by inhibiting the Na+/K+-ATPase pump. However, its use is complicated by its high toxicity levels, which can lead to severe bradycardia and fatal dysrhythmias upon overdose .

Anticancer Activity

Recent studies have highlighted this compound's anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including pancreatic cancer cells (PANC-1). The mechanism involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and subsequent cell death .

Case Study: Anticancer Effects

A study investigated this compound's effects on human cancer cell lines, demonstrating significant growth inhibition with GI50 values less than 90 nM. The research showed that this compound treatment resulted in G2/M phase cell cycle arrest and activation of apoptotic pathways characterized by PARP cleavage and caspase activation .

Table 2: Summary of Anticancer Studies Involving this compound

| Study Reference | Cancer Type | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Hossan et al. | Pancreatic | <90 | Induction of apoptosis via PI3K/AKT/mTOR inhibition |

| Bradshaw et al. | Various | <90 | Cell cycle arrest and apoptosis |

Toxicology and Safety Profile

Despite its potential therapeutic benefits, this compound is associated with significant toxicity risks. Overconsumption can lead to symptoms such as nausea, vomiting, bradycardia, and can ultimately result in death due to cardiac arrest. Management of this compound toxicity is akin to that of digoxin poisoning, involving supportive care and potentially the use of digoxin immune fab .

Case Study: Toxicity Management

A clinical case reported a patient who ingested Cerbera odollam seeds intentionally. The management included the administration of digoxin immune fab after confirming this compound poisoning through blood analysis .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Digitoxigenin: Another cardiac glycoside with a similar structure and mechanism of action.

Neriifolin: A related compound found in Cerbera species with similar toxic and medicinal properties.

Uniqueness of Cerberin: this compound is unique due to its specific structural features, including the presence of a five-membered lactone ring and an O-acetylated derivative of alpha-L-thevetose . These structural elements contribute to its distinct chemical and biological properties .

Biologische Aktivität

Cerberin, a cardenolide extracted from the fruit of Cerbera odollam, is primarily recognized for its potent biological activities, particularly its effects on the cardiovascular system and its potential anticancer properties. This article delves into the biological activity of this compound, examining its mechanism of action, toxicological implications, and therapeutic potential based on diverse research findings.

This compound acts as a cardiac glycoside , primarily inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) enzyme in cardiac cells. This inhibition leads to an accumulation of intracellular sodium and extracellular potassium, disrupting the electrochemical gradient essential for normal cardiac function. The resultant increase in intracellular calcium enhances cardiac contractility but can also lead to arrhythmias and other cardiac complications .

Key Mechanisms:

- Inhibition of Na+/K+-ATPase : this compound binds to the alpha-subunit of Na+/K+-ATPase, altering its conformation and activating intracellular signaling pathways .

- Calcium Dynamics : The disruption of sodium-calcium exchange due to elevated intracellular sodium results in increased calcium levels within cardiac cells, which can enhance contractility but also predispose to toxicity .

Toxicological Implications

This compound is associated with significant toxicity, particularly when ingested from the fruit of Cerbera odollam, commonly known as the suicide tree. Case studies have documented fatal outcomes following ingestion, highlighting the urgent need for awareness and medical intervention in cases of suspected poisoning.

Case Study Overview:

- Fatal Ingestion Case : A reported case involved a patient who ingested Cerbera fruit and later developed life-threatening conditions such as hyperkalemia and arrhythmias despite initial asymptomatic presentation. The patient ultimately succumbed to complications despite aggressive resuscitation efforts .

- Management Strategies : Treatment protocols for this compound toxicity typically include activated charcoal administration, electrolyte management, and advanced cardiac life support measures .

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. Research has shown that this compound can inhibit cancer cell growth at low concentrations (GI50 values < 90 nM) and induce apoptosis in various cancer cell lines.

Research Findings:

- Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest, leading to apoptosis characterized by PARP cleavage and activation of caspases 3 and 7. This process is accompanied by downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

- Signaling Pathway Modulation : The compound inhibits key signaling pathways involved in tumorigenesis, including PI3K/AKT/mTOR signaling, which is critical for cell survival and proliferation .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMTWMXBKEHJQ-IVHDSYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893922 | |

| Record name | Cerberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25633-33-4 | |

| Record name | Cerberin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25633-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerberin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025633334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerberin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERBERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW5A155S64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.